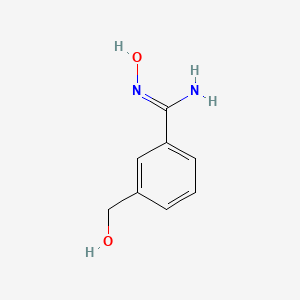
Benzenecarboximidamide, N-hydroxy-3-(hydroxymethyl)-
Vue d'ensemble
Description
Benzenecarboximidamide, N-hydroxy-3-(hydroxymethyl)-, commonly known as BHAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHAM is a hydroxamic acid derivative that has been synthesized using numerous methods and has shown promising results in various studies.
Mécanisme D'action
BHAM exerts its effects by inhibiting the activity of enzymes such as HDAC and MMPs. HDAC inhibition leads to the acetylation of histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. MMP inhibition leads to the inhibition of extracellular matrix (ECM) degradation, which is essential for tumor invasion and metastasis. BHAM also induces apoptosis by activating the intrinsic pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
BHAM has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of bacterial growth. BHAM also inhibits HDAC activity, which leads to the acetylation of histones and the activation of tumor suppressor genes. Moreover, BHAM inhibits MMP activity, which leads to the inhibition of ECM degradation and the prevention of tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
BHAM has several advantages for lab experiments, including its ability to inhibit the activity of enzymes such as HDAC and MMPs, which are essential for cancer progression and metastasis. BHAM also has antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. However, BHAM has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for BHAM research, including its potential application in the development of new cancer therapies, antibiotics, and enzyme inhibitors. Further studies are needed to determine the optimal dosage and administration of BHAM for its potential clinical applications. Moreover, the development of new synthesis methods for BHAM could lead to the production of more potent and effective derivatives. Additionally, the study of BHAM's mechanism of action could provide insights into the development of new cancer therapies and enzyme inhibitors.
Applications De Recherche Scientifique
BHAM has been extensively studied for its potential applications in various fields, including cancer research, antimicrobial activity, and enzyme inhibition. BHAM has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, BHAM has shown antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Moreover, BHAM has been found to inhibit the activity of enzymes such as histone deacetylase (HDAC) and matrix metalloproteinases (MMPs).
Propriétés
IUPAC Name |
N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-2-6(4-7)5-11/h1-4,11-12H,5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSFMGRTWCDFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



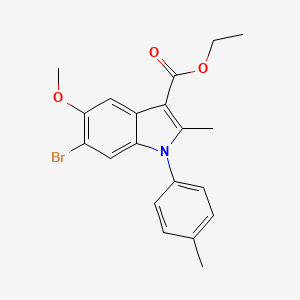
![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)
![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)
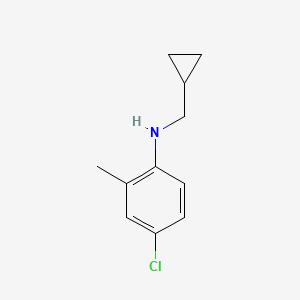
![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine](/img/structure/B3170026.png)

![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3170037.png)
![4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B3170040.png)
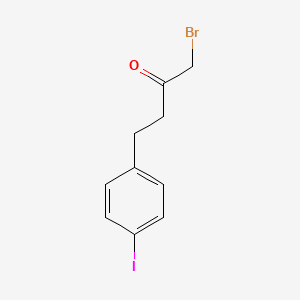
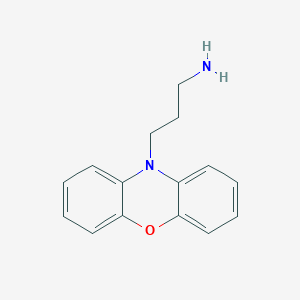
![(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester](/img/structure/B3170063.png)


amine](/img/structure/B3170080.png)